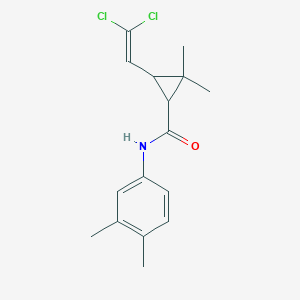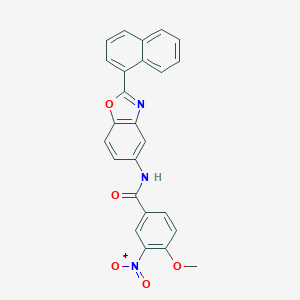
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide is a chemical compound that belongs to the family of neonicotinoid insecticides. It is commonly known as Clothianidin and is widely used in the agriculture industry to control pests and increase crop yields.
作用機序
Clothianidin works by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to overstimulation of the receptors, causing paralysis and ultimately death of the insect. Clothianidin has a higher affinity for insect nAChRs than for mammalian nAChRs, making it less toxic to mammals.
Biochemical and Physiological Effects:
Clothianidin has been found to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, leading to paralysis and death. It can also affect the reproductive system of insects, reducing their ability to reproduce. Clothianidin has been found to have no significant effects on the growth and development of plants.
実験室実験の利点と制限
Clothianidin is widely used in laboratory experiments to study the effects of neonicotinoid insecticides on insects and non-target organisms. Its systemic properties make it a useful tool for studying the effects of insecticides on plants. However, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms.
将来の方向性
There are several areas of future research that could be explored in relation to Clothianidin. These include:
1. The impact of Clothianidin on pollinators, such as bees and butterflies, and other non-target organisms.
2. The development of alternative insecticides that are less harmful to the environment and non-target organisms.
3. The use of Clothianidin in integrated pest management strategies, which aim to reduce the use of insecticides and promote sustainable agriculture.
4. The impact of Clothianidin on soil health and microbial communities.
5. The development of new formulations of Clothianidin that are more effective and have lower environmental impact.
Conclusion:
Clothianidin is a widely used neonicotinoid insecticide that has been extensively studied for its insecticidal properties. It works by binding to nicotinic acetylcholine receptors in the nervous system of insects, causing paralysis and death. While it is effective against a wide range of pests, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms. Future research should focus on developing alternative insecticides and promoting sustainable agriculture practices.
合成法
Clothianidin is synthesized by reacting 2-chloro-5-chloromethylpyridine with 3,4-dimethylaniline to form 3-(2-chloro-5-chloromethylpyridin-3-yl)-1,1-dimethylurea. This compound is then reacted with 2,2-dimethylcyclopropanecarboxylic acid to form Clothianidin.
科学的研究の応用
Clothianidin has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Clothianidin is also known to have systemic properties, which means that it can be absorbed by plants and transported to different parts of the plant, providing long-lasting protection against pests.
特性
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFJKSTHQBIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B402436.png)
![dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B402437.png)

![3-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B402439.png)
![dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B402442.png)
![2-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402444.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B402445.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402446.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402449.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B402450.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B402454.png)
![4-Bromo-2-[(dibenzo[b,d]furan-3-ylimino)methyl]-6-methoxyphenol](/img/structure/B402455.png)
![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-2-methoxy-benzamide](/img/structure/B402456.png)